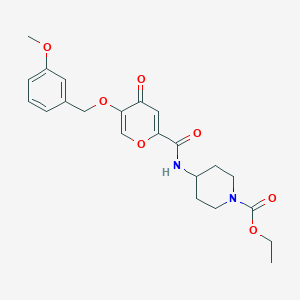![molecular formula C21H16N4OS B2901478 N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034268-05-6](/img/structure/B2901478.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipyridine moiety, a phenyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine core. This can be achieved through a series of reactions such as the Chichibabin synthesis, which involves the condensation of pyridine derivatives with alkynes. The phenylthiazole moiety is then introduced through a cyclization reaction involving thioamides and halides.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and the use of specific catalysts. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Substitution: Substitution reactions at different positions on the bipyridine or thiazole rings can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.
Industry: In industry, the compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with specific applications in electronics, coatings, and other industrial processes.
作用机制
The mechanism by which N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
相似化合物的比较
2-Phenylthiazole-4-carboxamide: This compound lacks the bipyridine moiety, resulting in different chemical and biological properties.
Bipyridine derivatives: Compounds with similar bipyridine structures but different substituents can exhibit varied reactivity and biological activities.
Thiazole derivatives: Other thiazole-containing compounds with different substituents can have distinct properties and applications.
Uniqueness: N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide stands out due to its combination of bipyridine and phenylthiazole moieties, which contribute to its unique chemical and biological properties
属性
IUPAC Name |
2-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-20(19-14-27-21(25-19)16-5-2-1-3-6-16)24-12-15-8-10-23-18(11-15)17-7-4-9-22-13-17/h1-11,13-14H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYBKQYDWPMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)
![7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B2901400.png)






![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)

